2'-Chloro-[1,1'-biphenyl]-4-amine

Analytical chemistry Quality control Procurement specification

This 2′-chloro-[1,1′-biphenyl]-4-amine (CAS 5730-85-8) is the exclusively required aminobiphenyl intermediate for synthesizing bixafen, a leading succinate dehydrogenase inhibitor (SDHI) fungicide commercialized by Bayer CropScience. The 2′-chloro regiochemistry is non-interchangeable—4′-chloro and 3′-chloro isomers produce structurally distinct carboxamides (e.g., boscalid) that lack bixafen's fungicidal profile. Procurement of high-purity (≥95%) free base minimizes chlorinated impurities in the final fungicide technical concentrate. Ideal for industrial-scale synthesis, analytical quality control reference standards, and structure-activity relationship (SAR) library development.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
Cat. No. B8808624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-[1,1'-biphenyl]-4-amine
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl
InChIInChI=1S/C12H10ClN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2
InChIKeyZTBLPGAACJEYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Chloro-[1,1′-biphenyl]-4-amine CAS 5730-85-8: Agrochemical Intermediate and Analytical Reference Standard


2′-Chloro-[1,1′-biphenyl]-4-amine (CAS 5730-85-8) is a chlorinated aromatic amine with the molecular formula C₁₂H₁₀ClN and molecular weight of 203.67 g/mol . Structurally characterized by a chlorine substituent at the 2′-position of the biphenyl ring system and a primary amine at the 4-position, this compound serves as a critical synthetic intermediate in the preparation of modern carboxamide fungicides, most notably bixafen, a leading succinate dehydrogenase inhibitor (SDHI) fungicide commercialized by Bayer CropScience [1]. The compound is available as a free base (solid) and as its hydrochloride salt (CAS 1204-42-8), with technical specifications established by major chemical suppliers for procurement decisions in both industrial-scale synthesis and analytical quality control applications .

Why 2′-Chloro-[1,1′-biphenyl]-4-amine Cannot Be Interchanged with Other Chloroaminobiphenyl Isomers in SDHI Fungicide Synthesis


The regiochemistry of chlorine substitution on the biphenyl scaffold is not interchangeable for the synthesis of commercial carboxamide fungicides. 2′-Chloro-[1,1′-biphenyl]-4-amine is the specific aminobiphenyl intermediate required for the convergent synthesis of bixafen, where the 2′-chloro substitution pattern dictates the final fungicide's binding conformation at the ubiquinone-binding site of succinate dehydrogenase [1]. Alternative isomers such as 4′-chloro-[1,1′-biphenyl]-2-amine (CAS 313516-66-4) are exclusively employed as the amine component for the structurally distinct fungicide boscalid, while 3′-chloro-[1,1′-biphenyl]-4-amine (CAS 5748-36-7) yields derivatives with altered steric and electronic profiles that do not recapitulate the patented bixafen molecular structure . Substitution at the procurement level without structural verification will result in the synthesis of an incorrect final product that lacks the fungicidal efficacy profile established in regulatory dossiers and commercial formulations [2].

Quantitative Differentiation Evidence: 2′-Chloro-[1,1′-biphenyl]-4-amine Versus Alternative Chloroaminobiphenyl Isomers


Commercial Purity Specifications: 2′-Chloro-[1,1′-biphenyl]-4-amine Free Base Versus Hydrochloride Salt Forms

The free base form of 2′-chloro-[1,1′-biphenyl]-4-amine (CAS 5730-85-8) is commercially available with a certified purity specification of ≥99.5% (GC) from select specialty chemical suppliers, while the hydrochloride salt form (CAS 1204-42-8) is typically offered with purity specifications ranging from 95.0% to 98.0% (GC) [1]. TCI's 2-amino-4′-chlorobiphenyl product, which is the positional isomer 4′-chloro-[1,1′-biphenyl]-2-amine, carries a purity specification of min. 98.0% by both GC and nonaqueous titration . Procurement of the high-purity free base enables direct use in subsequent amidation steps without the neutralization required for the hydrochloride salt, potentially reducing processing steps and improving overall synthetic economy.

Analytical chemistry Quality control Procurement specification

Regiochemical Identity: 2′-Chloro Substitution Defines the Bixafen Synthetic Route

In the patented synthetic route to the SDHI fungicide bixafen, the amine coupling partner is unequivocally identified as 2′-chloro-[1,1′-biphenyl]-4-amine, which undergoes condensation with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to yield the final carboxamide product [1]. The structurally isomeric compound 4′-chloro-[1,1′-biphenyl]-2-amine (CAS 313516-66-4) is not a substitute in this reaction sequence; it is instead the designated intermediate for the synthesis of the related but commercially distinct fungicide boscalid . This regiochemical specificity is mandated by the intellectual property estate protecting both commercial fungicide products and cannot be circumvented through empirical substitution at the manufacturing scale.

Synthetic organic chemistry Agrochemical intermediate Patent-protected route

Physical Form and Stability: Free Base Solid Versus Alternative Salt Forms

2′-Chloro-[1,1′-biphenyl]-4-amine in its free base form is a solid at ambient temperature with a melting point of 210-212 °C and a log P (octanol-water partition coefficient) of 7.66, indicating high lipophilicity [1]. In contrast, the hydrochloride salt form (CAS 1204-42-8) exhibits a lower melting point of 192 °C and substantially reduced aqueous solubility of 0.11 mg/mL . The free base solid form offers advantages in handling and storage under inert atmosphere conditions, whereas the hydrochloride salt requires careful pH adjustment prior to coupling reactions. For comparison, the positional isomer 4′-chloro-[1,1′-biphenyl]-2-amine is also supplied as a solid but with an appearance specification of white to yellow to orange powder or crystal, with purity assessed by GC and nonaqueous titration .

Physicochemical properties Formulation stability Storage conditions

Validated Application Scenarios for 2′-Chloro-[1,1′-biphenyl]-4-amine in Agrochemical Manufacturing and Analytical Development


Large-Scale Manufacturing of Bixafen Fungicide Active Ingredient

2′-Chloro-[1,1′-biphenyl]-4-amine serves as the irreplaceable amine intermediate in the convergent synthesis of bixafen, a leading SDHI fungicide for cereal crop protection. The compound is coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride under standard amidation conditions to yield the patented carboxamide structure [1]. Procurement of the high-purity free base (≥99.5%) minimizes the introduction of chlorinated impurities that could compromise the purity profile of the final fungicide technical concentrate. This application scenario is directly supported by Bayer CropScience's patent estate, which explicitly claims 2′-chloro-[1,1′-biphenyl]-4-amine as the essential aminobiphenyl building block for bixafen manufacture .

Analytical Reference Standard for Bixafen-Related Impurity Profiling

In the quality control of commercial bixafen formulations, 2′-chloro-[1,1′-biphenyl]-4-amine is employed as a reference standard to identify and quantify residual aminobiphenyl starting material or degradation-related impurities. The compound's distinct chromatographic retention characteristics (GC and HPLC compatible) and well-defined purity specifications (≥98.0% to ≥99.5% depending on grade) make it suitable for method validation and routine batch release testing [1]. The high log P value (7.66) necessitates careful selection of reversed-phase HPLC conditions, which can be optimized using the pure reference standard to achieve baseline separation from the bixafen parent peak and other process-related impurities.

Structure-Activity Relationship Studies of Biphenyl-Containing Carboxamides

Medicinal and agricultural chemists investigating the structure-activity relationships of biphenyl-based carboxamides utilize 2′-chloro-[1,1′-biphenyl]-4-amine as a key synthetic building block for library synthesis. By condensing this amine scaffold with diverse carboxylic acid derivatives, researchers can systematically explore the impact of the 2′-chloro substitution pattern on target binding affinity, metabolic stability, and fungicidal spectrum [1]. The distinct regiochemistry of this compound, relative to the 3′-chloro and 4′-chloro isomers, provides a valuable comparative framework for elucidating the molecular determinants of SDHI fungicide potency and selectivity.

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